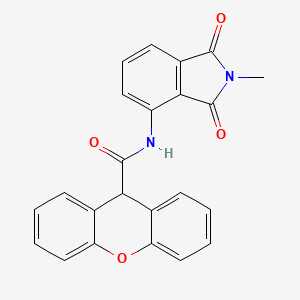

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide, commonly known as MX-1, is a synthetic compound that has been used in scientific research to investigate its potential as an anti-cancer agent. MX-1 belongs to the family of xanthene derivatives, which have been studied for their various biological activities.

Scientific Research Applications

Crystal Structure and Computational Studies

The research on similar compounds to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide focuses on understanding their crystal structures and properties. For example, Bülbül et al. (2015) characterized the crystal structure of a closely related compound using X-ray diffraction, demonstrating the utility of these analyses in elucidating the geometric parameters and the stability conferred by hydrogen bonding networks (Bülbül et al., 2015).

Polymer Synthesis and Properties

Compounds with structural features akin to this compound have been utilized in the synthesis of polymers. Guo et al. (2015) reported the synthesis of organosoluble and optically transparent polyamides containing xanthene units, highlighting the potential of these compounds in creating materials with desirable thermal and optical properties (Guo et al., 2015).

Antitumor and Antimicrobial Activity

Derivatives of isoindolinone and xanthene have been explored for their biological activities. Patel and Dhameliya (2010) synthesized compounds demonstrating promising antibacterial activities, suggesting the potential utility of this compound derivatives in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Corrosion Detection in Coatings

Augustyniak et al. (2009) described the use of a compound with "turn-on" fluorescence properties for early detection of steel corrosion under epoxy coatings. This illustrates the potential application of this compound derivatives in smart coatings for corrosion monitoring (Augustyniak et al., 2009).

properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c1-25-22(27)15-9-6-10-16(20(15)23(25)28)24-21(26)19-13-7-2-4-11-17(13)29-18-12-5-3-8-14(18)19/h2-12,19H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGNAPAROMUYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)

![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)

![2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2730530.png)

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)